N-(tert-butyl)-2-(phenylthio)acetamide

Lipophilicity Physicochemical Properties Drug Design

Researchers seeking a sterically demanding thioacetamide scaffold for HIV-1 reverse transcriptase inhibitor SAR often face inconsistent lipophilicity profiles. N-(tert-butyl)-2-(phenylthio)acetamide offers consistent LogP 2.49 & LogSW -2.96, enabling precise permeability studies. • Distinct lipophilicity for comparative cellular uptake assays. • Versatile building block for sterically sensitive syntheses. • Reliable purity for reproducible research.

Molecular Formula C12H17NOS
Molecular Weight 223.34 g/mol
Cat. No. B5786442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-2-(phenylthio)acetamide
Molecular FormulaC12H17NOS
Molecular Weight223.34 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CSC1=CC=CC=C1
InChIInChI=1S/C12H17NOS/c1-12(2,3)13-11(14)9-15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
InChIKeyYKZFQAFFVJKQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-butyl)-2-(phenylthio)acetamide Overview


N-(tert-butyl)-2-(phenylthio)acetamide (C12H17NOS, MW 223.34 g/mol) is a thioacetamide derivative featuring a sterically demanding tert-butyl group on the amide nitrogen and a phenylthio moiety at the alpha position . This compound serves as a versatile intermediate in organic synthesis and is a member of the N-substituted-2-(phenylthio)acetamide class, which has been explored for its potential as a scaffold in medicinal chemistry programs targeting enzymes such as HIV-1 reverse transcriptase and acetylcholinesterase [1].

Sterically hindered thioacetamide building block for organic synthesis
Reported scaffold class for HIV-1 RT inhibitor research
Lipophilicity-dependent cellular permeability probe studies

N-(tert-butyl)-2-(phenylthio)acetamide vs. Analogs


N-substituted-2-(phenylthio)acetamides exhibit structure-dependent physicochemical and biological properties that preclude simple analog substitution. The N-tert-butyl group confers a specific combination of lipophilicity (LogP 2.49) and aqueous solubility (LogSW -2.96) that differs markedly from other N-alkyl or N-aryl analogs, impacting membrane permeability, solubility, and binding kinetics in biological assays . Furthermore, the bulky tert-butyl group can direct or limit metabolic pathways and influence the compound's behavior as a synthetic intermediate in sterically sensitive reactions [1]. Direct substitution with N-phenylthioacetamide (LogP 1.71) or N-cyclohexyl-2-phenylthioacetamide (LogP 3.5) would yield a compound with a different lipophilicity profile, potentially altering its distribution, target engagement, and overall utility in a research setting [2][3].

Lipophilicity
N-alkyl/aryl substitution changes LogP substantially; properties may not transfer directly from N-phenyl or N-cyclohexyl analogs.
Solubility
Aqueous solubility profile shifts with N-substituent; dissolution and assay preparation may require re-optimization.
Steric effects
Bulky tert-butyl group influences reactivity and metabolic susceptibility; direct substitution may alter synthetic utility.

N-(tert-butyl)-2-(phenylthio)acetamide Property Comparisons


Lipophilicity vs. N-Phenylthioacetamide

The target compound demonstrates a higher calculated lipophilicity (LogP 2.49) than the unsubstituted N-phenylthioacetamide (LogP 1.71) [1]. This increase of +0.78 LogP units is attributed to the presence of the hydrophobic tert-butyl group and can influence membrane permeability and distribution in biological systems .

Lipophilicity (LogP)
Cross-study
Target: 2.49 N-phenylthioacetamide: 1.71
+0.78
Increased lipophilicity may alter membrane permeability and distribution
In silico prediction; experimental verification recommended
Lipophilicity Physicochemical Properties Drug Design

Aqueous Solubility vs. N-Phenylthioacetamide

The target compound has a calculated aqueous solubility (LogSW) of -2.96 . While a direct LogSW value for N-phenylthioacetamide is not readily available from the same source, its lower LogP suggests it would be more water-soluble. The LogSW of -2.96 is a key parameter for predicting solubility in aqueous media, which is essential for in vitro assay design and formulation development .

Aqueous Solubility (LogSW)
Class-level
-2.96
Predicted low aqueous solubility; supports solvent screening for assays
Direct comparator data unavailable; class-level inference
Aqueous Solubility Physicochemical Properties Formulation

Synthetic Route via ZrCl4-Catalyzed Amidation

N-(tert-butyl)-2-(phenylthio)acetamide is a representative product of a direct amidation reaction between 2-(phenylthio)acetic acid and tert-butylamine, catalyzed by 5 mol% ZrCl4 in toluene under reflux conditions [1]. This method is applicable to a range of challenging substrates, including those with sterically hindered amines like tert-butylamine, and provides access to this specific thioacetamide scaffold in a practical manner [1]. The reaction is part of a broader class of transformations that yield thioamides in good to excellent yields (76-95%) under mild conditions [2].

Synthesis Method
Reported
ZrCl4-catalyzed amidation
Method compatible with sterically hindered amines; reported yield range 76–95% for related thioamides
Practical route to the scaffold; supports scale-up and derivatization
Reflux toluene; class methodology
Organic Synthesis Amidation Catalysis

N-(tert-butyl)-2-(phenylthio)acetamide Applications


NNRTI Scaffold Development

Given the established activity of N-aryl-2-arylthioacetamides as HIV-1 reverse transcriptase inhibitors in the low micromolar range (1.25-20.83 µM) [1], N-(tert-butyl)-2-(phenylthio)acetamide can serve as a core scaffold for the development of novel antiretroviral agents. The tert-butyl group provides a steric and lipophilic handle that can be exploited in structure-activity relationship (SAR) studies to optimize binding affinity, selectivity, and pharmacokinetic properties.

Lipophilicity-Dependent Cellular Uptake Probe

The distinct LogP (2.49) and LogSW (-2.96) values make this compound a useful tool in chemical biology studies designed to investigate the relationship between lipophilicity and cellular permeability. Researchers can use this compound in comparative studies with its less lipophilic analog, N-phenylthioacetamide (LogP 1.71) [2], to correlate physicochemical properties with cellular uptake, intracellular distribution, and target engagement in live-cell assays.

Sterically Hindered Amide Building Block

The compound is readily accessible via ZrCl4-catalyzed amidation [3] and can be employed as a sterically demanding building block in the synthesis of more complex molecules. The tert-butyl group can act as a protecting group for the amide nitrogen or as a chiral auxiliary in asymmetric synthesis, while the phenylthio group provides a site for further functionalization via oxidation or alkylation reactions.

Application
Selection Property
Validation Focus
NNRTI scaffold research
Class-reported HIV-1 RT inhibition
SAR-driven affinity and selectivity testing
Cellular permeability probe
Lipophilicity profile (LogP)
Comparative membrane permeability assessment
Sterically hindered amide building block
tert-Butyl steric bulk
Reactivity in coupling and functionalization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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